4-Aminothieno[2,3-d]pyrimidine-2-thiol
Description
Significance of Heterocyclic Scaffolds in Medicinal Chemistry and Chemical Biology
Heterocyclic compounds are a cornerstone of modern medicinal chemistry and drug development, distinguished by their cyclic structures containing at least one atom other than carbon within the ring. rroij.com These structures, incorporating elements like nitrogen, oxygen, and sulfur, provide diverse three-dimensional frameworks that are fundamental to the discovery of new therapeutic agents. rroij.com In fact, it is estimated that over 85% of all biologically active chemical entities feature a heterocyclic ring system. nih.gov
The prevalence of these scaffolds in pharmaceuticals stems from their ability to engage in specific interactions with biological targets such as enzymes and receptors. Nitrogen-containing heterocycles, for instance, are particularly common due to their capacity to form hydrogen bonds and participate in π-π stacking interactions, which are crucial for molecular recognition. rroij.com Similarly, sulfur-containing heterocyclic compounds represent a significant portion of drugs approved by the U.S. Food and Drug Administration (FDA).
Medicinal chemists utilize heterocyclic scaffolds to systematically modify and optimize the properties of drug candidates. By altering substitution patterns, fusing rings, or introducing various functional groups, researchers can fine-tune a molecule's solubility, lipophilicity, polarity, and metabolic stability—collectively known as ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov This strategic modification is essential for improving a drug's efficacy and safety profile. rroij.com Furthermore, the structural versatility of heterocyclic compounds makes them invaluable in addressing the significant challenge of drug resistance in treating infectious diseases and cancer, as they provide a platform for developing novel agents that can circumvent resistance mechanisms. rroij.commdpi.com
Overview of the Thienopyrimidine Ring System and its Isomeric Forms
The thienopyrimidine ring system is a fused bicyclic heterocycle composed of a thiophene (B33073) ring fused to a pyrimidine (B1678525) ring. researchgate.net This scaffold is of particular interest in medicinal chemistry because it is a bioisostere of purine (B94841), a fundamental component of nucleic acids like DNA and RNA. researchgate.net This structural similarity allows thienopyrimidine derivatives to potentially interact with biological targets that recognize purines, acting as antimetabolites. tandfonline.com
Depending on the points of fusion between the thiophene and pyrimidine rings, three distinct isomers of thienopyrimidine can be formed:
Thieno[2,3-d]pyrimidine (B153573): The most extensively studied isomer, where the pyrimidine ring is fused to the 'b' side of the thiophene ring.
Thieno[3,2-d]pyrimidine: Formed by the fusion of the pyrimidine ring to the 'c' side of the thiophene ring.
Thieno[3,4-d]pyrimidine: Results from the fusion of the pyrimidine ring to the 'd' side of the thiophene ring. nih.govencyclopedia.pub
Each of these isomeric cores provides a unique spatial arrangement of atoms and functional groups, leading to different pharmacological profiles. Derivatives of all three isomers have been investigated and have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) protective effects. researchgate.netnih.gov
Table 1: Isomeric Forms of the Thienopyrimidine Ring System
| Isomer Name | Chemical Structure |
| Thieno[2,3-d]pyrimidine | |
| Thieno[3,2-d]pyrimidine | |
| Thieno[3,4-d]pyrimidine |
Historical Context and Evolution of Research on Thienopyrimidine Derivatives
The scientific exploration of thienopyrimidines has steadily increased over the past few decades, driven by their structural analogy to endogenous purines and their consequent therapeutic potential. nih.gov Early research focused on establishing fundamental synthetic routes to access the core scaffolds. The two primary strategies that emerged involve either the construction of the pyrimidine ring onto a pre-existing thiophene precursor or, conversely, the formation of the thiophene ring from a pyrimidine starting material. researchgate.netnih.gov
A common approach in the synthesis of these derivatives has been the initial preparation of a thienopyrimidin-4-one intermediate. This intermediate serves as a versatile platform for further chemical modifications, particularly at position 4, allowing for the introduction of a wide array of substituents. nih.govencyclopedia.pub The evolution of synthetic organic chemistry, including the advent of microwave-assisted synthesis and advanced metal-catalyzed cross-coupling reactions, has significantly accelerated the ability to create large and diverse libraries of functionalized thienopyrimidine compounds for biological screening. nih.govresearchgate.net This has broadened the scope of research, leading to the discovery of thienopyrimidine derivatives with a wide range of pharmacological activities, including analgesic, antiviral, and anticancer properties. tandfonline.comresearchgate.netmdpi.com
Rationale for Focused Investigation on 4-Aminothieno[2,3-d]pyrimidine-2-thiol and its Derivatives
The specific compound, this compound, represents a particularly promising starting point for drug discovery within the broader thienopyrimidine class. The rationale for this focused investigation is multifaceted. Firstly, the thieno[2,3-d]pyrimidine core is a known "privileged structure" that acts as a structural analog of biogenic purines, making it a candidate for interacting with purine-binding sites in enzymes, such as kinases. researchgate.nettandfonline.com
Secondly, the 4-amino substitution is a key feature in many biologically active quinazoline (B50416) and thienopyrimidine derivatives, and this scaffold has been identified as a promising backbone for the design of potent cytotoxic agents. nih.gov Derivatives with this feature have demonstrated significant activity against various cancer cell lines. tandfonline.comnih.gov The anticancer effects of these compounds are often attributed to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways that are frequently dysregulated in cancer. researchgate.netresearchgate.net
Finally, the presence of both a primary amino group at the C4 position and a thiol (or its tautomeric thione form) group at the C2 position provides two distinct and reactive handles for synthetic modification. This allows for the systematic derivatization of the parent molecule, enabling extensive structure-activity relationship (SAR) studies. By creating a library of analogs with varied substituents at these positions, researchers can meticulously probe the molecular interactions with biological targets, leading to the optimization of potency and selectivity for the development of novel therapeutic agents. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
4-amino-3H-thieno[2,3-d]pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S2/c7-4-3-1-2-11-5(3)9-6(10)8-4/h1-2H,(H3,7,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDDJCBSSBXDKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=S)NC(=C21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Aminothieno 2,3 D Pyrimidine 2 Thiol and Its Congeners
Conventional and Established Synthetic Routes to the 4-Aminothieno[2,3-d]pyrimidine-2-thiol Core
The foundational approach to synthesizing the thieno[2,3-d]pyrimidine (B153573) core often begins with the well-established Gewald reaction. nih.govnih.gov This multi-component reaction typically involves the condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile (such as malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst to form a 2-amino-3-cyanothiophene derivative. nih.govmdpi.com This thiophene (B33073) intermediate serves as a versatile precursor for subsequent cyclization to the desired fused pyrimidine (B1678525) ring.
A common pathway involves the reaction of a 2-aminothiophene-3-carbonitrile (B183302) with a suitable one-carbon synthon. For instance, cyclocondensation with nitriles in an acidic medium, such as by passing dry hydrogen chloride gas through the reaction mixture, directly yields 4-aminothieno[2,3-d]pyrimidines. nih.govmdpi.com Another established method involves a three-step sequence starting from methyl 2-aminothiophene-3-carboxylate, which undergoes a condensation reaction, followed by chlorination and then nucleophilic substitution to yield the target N-substituted thieno[2,3-d]pyrimidin-4-amine. atlantis-press.comatlantis-press.com
To introduce the 2-thiol group, a common strategy involves the use of carbon disulfide or thiourea (B124793) derivatives during the cyclization step. For example, reacting the 2-aminothiophene precursor with carbon disulfide in a basic medium can lead to the formation of the thieno[2,3-d]pyrimidine-2,4-dithione, which can then be selectively aminated at the 4-position.
Table 1: Key Conventional Synthetic Steps
| Step | Starting Material | Reagents | Product | Reference |
|---|---|---|---|---|
| Thiophene Formation | Ketone/Aldehyde, Active Methylene Nitrile, Sulfur | Base (e.g., Diethylamine) | 2-Aminothiophene-3-carbonitrile | nih.gov |
| Pyrimidine Cyclization | 2-Aminothiophene-3-carbonitrile | R-CN, Dry HCl | 2-Alkyl-4-aminothieno[2,3-d]pyrimidine | mdpi.com |
| Pyrimidine Formation | Methyl 2-aminothiophene-3-carboxylate | Formamidine acetate | Thieno[2,3-d]pyrimidin-4(3H)-one | atlantis-press.com |
| Chlorination | Thieno[2,3-d]pyrimidin-4(3H)-one | POCl₃ | 4-Chlorothieno[2,3-d]pyrimidine (B15048) | nih.gov |
Expedient and High-Yielding Synthetic Strategies for Functionalized Derivatives
Microwave-assisted synthesis has also been successfully applied to the preparation of 4-substituted thieno[2,3-d]pyrimidines. nih.gov This technique can dramatically reduce reaction times, improve yields, and enhance the purity of the final products compared to conventional heating methods. The use of microwave irradiation aligns with the principles of green chemistry by improving energy efficiency. nih.gov
Multi-Component Reaction Approaches in Thienopyrimidine Synthesis
Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their ability to construct complex molecules from three or more starting materials in a single step, offering high atom economy and procedural simplicity. researchgate.netnih.gov The aforementioned Gewald reaction is a classic example of an MCR used to build the initial thiophene ring. nih.govnih.gov
Building upon this, MCRs can be employed to construct the entire fused heterocyclic system or related scaffolds. For example, a one-pot, three-component condensation of an aromatic aldehyde, malononitrile, and barbituric acid is used to synthesize pyrano[2,3-d]pyrimidine derivatives, which are structurally related to thienopyrimidines. nih.govresearchgate.net Such strategies highlight the potential for developing novel MCRs for the direct synthesis of the 4-aminothieno[2,3-d]pyrimidine core. The flexibility of MCRs allows for the rapid generation of libraries of diverse compounds by simply varying the starting components. nih.gov
Catalytic and Green Chemistry Principles in the Synthesis of this compound Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutically relevant molecules to minimize environmental impact. mdpi.com In the context of thienopyrimidine synthesis, this includes the use of environmentally benign solvents, catalysts, and energy-efficient reaction conditions.
Microwave-assisted synthesis is a prime example of a green technique used to produce thieno[2,3-d]pyrimidine analogues. nih.gov Furthermore, the development of catalytic methods is a cornerstone of green chemistry. While specific catalytic cycles for this compound are not extensively detailed in the provided results, the use of catalysts in related heterocyclic syntheses is common. For instance, sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO₃H) has been used as an efficient and reusable nanocatalyst for the synthesis of pyrano[2,3-d]pyrimidine diones. nih.gov The application of such heterogeneous catalysts simplifies product purification and allows for catalyst recycling, further enhancing the sustainability of the process. Cage-like amines have also been utilized in one-pot green synthetic protocols for pyrimidine core annulation. researchgate.net
Synthesis of Specific Analogues and Prodrug Precursors
The synthesis of specific analogues of the core structure is driven by the need to optimize biological activity and pharmacokinetic properties. For instance, 2-alkyl-substituted-4-aminothieno[2,3-d]pyrimidines are synthesized by the cyclocondensation of 2-amino-thiophene-3-carbonitriles with various nitriles under acidic conditions. mdpi.com This allows for the introduction of diverse alkyl and aryl groups at the 2-position, enabling structure-activity relationship (SAR) studies. Similarly, N-substituted analogues at the 4-amino position can be readily prepared from a 4-chlorothieno[2,3-d]pyrimidine intermediate via nucleophilic substitution with a variety of primary and secondary amines. atlantis-press.com
The concept of prodrugs is often employed to improve properties such as aqueous solubility or cell permeability. unisi.it While specific prodrugs of this compound are not detailed, synthetic strategies for related heterocyclic systems provide a blueprint. For pyrazolo[3,4-d]pyrimidines, a one-pot, two-step procedure has been developed to create prodrugs by reacting the parent drug with triphosgene (B27547) to form a carbonyl-chloride intermediate, which is then reacted with an appropriate alcohol. unisi.it This approach could be adapted to the 4-amino group of the thienopyrimidine scaffold to create carbamate (B1207046) prodrugs, potentially enhancing the therapeutic profile of the parent compound. The presence of the 2-thiol group also offers a handle for derivatization to create S-glycoside analogues or other thioether-linked prodrugs. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-Amino-3-cyanothiophene |
| 4-Aminothieno[2,3-d]pyrimidine |
| Methyl 2-aminothiophene-3-carboxylate |
| Thieno[2,3-d]pyrimidin-4(3H)-one |
| 4-Chlorothieno[2,3-d]pyrimidine |
| N-methylthieno[2,3-d]pyrimidin-4-amine |
| Thieno[2,3-d]pyrimidine-2,4-dithione |
| 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones |
| 2H-thieno[2,3-d] nih.govresearchgate.netoxazine-2,4(1H)-dione |
| Pyrano[2,3-d]pyrimidine |
| 2-Alkyl-substituted-4-aminothieno[2,3-d]pyrimidines |
| Pyrazolo[3,4-d]pyrimidine |
Chemical Transformations and Derivatization Strategies of 4 Aminothieno 2,3 D Pyrimidine 2 Thiol
Chemical Modifications at the C-2 Thiol Moiety
The thiol group at the C-2 position is a versatile handle for chemical modification due to its nucleophilic nature and its susceptibility to oxidation. Key transformations include S-alkylation, S-acylation, oxidation, and the formation of disulfide linkages.
S-Alkylation and S-Acylation Reactions
S-alkylation of the thiol group is a common strategy to introduce a variety of substituents, which can modulate the compound's physicochemical properties and biological activity. This reaction typically proceeds via nucleophilic attack of the thiolate anion on an alkyl halide or another electrophilic alkylating agent.
A specific example of this is S-methylthiolation. In one study, 4-Aminothieno[2,3-d]pyrimidine-2-thiol was treated with S-methyl methanethiosulfonate (B1239399) under alkaline conditions to generate the corresponding methyl disulfide derivative, 2-(methylthio)thieno[2,3-d]pyrimidin-4-amine. This reaction involves the in situ formation of the thiolate with a base, such as sodium hydroxide, which then displaces the methanethiosulfonate group.
While S-alkylation is well-documented for this scaffold, specific examples of S-acylation, which would involve the reaction of the thiol with an acyl halide or anhydride (B1165640) to form a thioester, are not extensively reported in the reviewed literature for this particular compound. However, this remains a chemically feasible transformation.
Table 1: S-Alkylation of this compound
| Reagent | Product | Reaction Conditions |
| S-methyl methanethiosulfonate | 2-(Methylthio)thieno[2,3-d]pyrimidin-4-amine | Aqueous NaOH |
Oxidation Reactions of the Thiol Group
The sulfur atom in the thiol group can exist in various oxidation states, allowing for its conversion to sulfenic acids, sulfinic acids, sulfonic acids, or the corresponding sulfoxides and sulfones upon S-alkylation. These transformations can significantly impact the electronic and steric properties of the molecule, influencing its biological interactions.
Detailed studies on the direct oxidation of the thiol group in this compound are not prevalent in the available literature. However, research on analogous heterocyclic thiols, such as 2-mercaptobenzothiazole (B37678), indicates that oxidation can be a complex process. Mild oxidation often leads to the formation of a disulfide. More forceful oxidation of related systems can proceed through sulfinic and sulfonic acid intermediates, which may be unstable and lead to other products. For instance, the oxidation of 2-mercaptobenzothiazole can ultimately yield 2-hydroxybenzothiazole (B105590) under certain catalytic conditions. researchgate.net
Formation of Disulfide Linkages
The thiol group can readily undergo oxidation to form a disulfide bond, either with another molecule of the same compound to form a homodimer or with another thiol-containing molecule to form a mixed disulfide. This transformation is a key reaction in both chemical synthesis and biological systems.
Oxidative transformation of 2-mercaptobenzothiazole to its corresponding disulfide, 2,2'-dithiobis(benzothiazole), has been observed using oxidants like hydrogen peroxide. nih.govacs.org A similar reaction is anticipated for this compound. Furthermore, the formation of mixed disulfides has been demonstrated. For example, the disulfide derivative of 2-mercaptobenzothiazole can react with cysteine to form a mixed disulfide, suggesting a potential mechanism for interaction with biological macromolecules. nih.gov This principle was applied in the synthesis of a methyl disulfide analog of this compound, which was investigated for its biological activity.
Functionalization and Derivatization at the C-4 Amino Group
The C-4 amino group provides another key site for introducing structural diversity. Its nucleophilic character allows for reactions such as acylation, sulfonylation, alkylation, and arylation, leading to a wide array of derivatives with potentially altered biological profiles.
Acylation and Sulfonylation Reactions
Alkylation and Arylation Strategies
The C-4 amino group can be functionalized through the introduction of alkyl and aryl substituents. A variety of synthetic methods have been employed to achieve this, often involving condensation or substitution reactions.
One approach involves a Dimroth rearrangement. For instance, a related 2-amino-3-cyanothieno[2,3-c]pyran derivative was first reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an intermediate amidine. This intermediate was then condensed with various anilines (arylamines) to yield a series of N-aryl-thieno[2,3-d]pyrimidin-4-amines. This strategy allows for the introduction of a diverse range of substituted aryl groups at the C-4 amino position.
Another strategy involves the direct substitution of a leaving group at the C-4 position. For example, 4-chlorothieno[2,3-d]pyrimidine (B15048) derivatives can be synthesized from the corresponding thieno[2,3-d]pyrimidin-4-one. This chloro-derivative then serves as a versatile intermediate that can react with various nucleophiles, including amines, to introduce different substituents at the C-4 position. For example, reactions with N-methylpiperazine, morpholine, and N-phenylpiperazine have been reported for related scaffolds, demonstrating effective alkylation and arylation at this position.
Table 2: Derivatization Strategies at the C-4 Amino Group
| Starting Material Type | Reagent(s) | Product Type | Transformation Type |
| 2-Amino-3-cyanothiophene derivative | 1. DMF-DMA 2. Substituted anilines | N-Aryl-4-aminothieno[2,3-d]pyrimidines | Arylation (via Dimroth Rearrangement) |
| 4-Chlorothieno[2,3-d]pyrimidine derivative | Various amines (e.g., morpholine) | 4-Substituted-aminothieno[2,3-d]pyrimidines | Alkylation/Arylation (Nucleophilic Aromatic Substitution) |
Formation of Iminos and Schiff Bases
The exocyclic amino group at the C4 position of the thienopyrimidine ring is a key nucleophilic center that readily participates in condensation reactions with various carbonyl compounds to form imines, commonly known as Schiff bases. This transformation is a robust method for introducing diverse steric and electronic features onto the core scaffold.
The general reaction involves the condensation of a 4-aminothieno[2,3-d]pyrimidine derivative with an aldehyde or ketone, typically under heating and often with acid catalysis to facilitate the dehydration of the carbinolamine intermediate. Research on the closely related 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine has demonstrated that these reactions can be carried out efficiently. For instance, treatment of the amino-thienopyrimidine with various substituted aromatic aldehydes under microwave irradiation provides the corresponding Schiff bases in good yields. This method highlights a modern, efficient approach to these derivatives.
The reaction proceeds by the nucleophilic attack of the C4-amino group on the carbonyl carbon of the aldehyde, forming an unstable hemiaminal intermediate, which then eliminates a molecule of water to yield the final imine product. The use of a small amount of glacial acetic acid can catalyze this dehydration step.
Table 1: Synthesis of Schiff Bases from 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine This table is based on analogous reactions and illustrates the general methodology.
| Aldehyde Reactant | Reaction Conditions | Product Structure | Ref. |
|---|---|---|---|
| Benzaldehyde | Microwave, Ethanol, Acetic acid (cat.) | 4-(Benzylideneamino)-5,6-dimethylthieno[2,3-d]pyrimidine | |
| 4-Chlorobenzaldehyde | Microwave, Ethanol, Acetic acid (cat.) | 4-((4-Chlorobenzylidene)amino)-5,6-dimethylthieno[2,3-d]pyrimidine | |
| 4-Methoxybenzaldehyde | Microwave, Ethanol, Acetic acid (cat.) | 4-((4-Methoxybenzylidene)amino)-5,6-dimethylthieno[2,3-d]pyrimidine |
Electrophilic and Nucleophilic Substitutions on the Thienopyrimidine Ring System
The thieno[2,3-d]pyrimidine (B153573) core is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for functionalization of both the thiophene (B33073) and pyrimidine (B1678525) rings.
Electrophilic Substitution: The fused thiophene ring is electron-rich and can undergo electrophilic substitution. While the presence of the electron-withdrawing pyrimidine ring deactivates the thiophene moiety compared to thiophene itself, reactions can be achieved under appropriate conditions. Modern cross-coupling techniques have proven particularly effective. Palladium-catalyzed direct C-H arylation allows for the regioselective introduction of aryl groups onto the thiophene ring. Remarkably, the regioselectivity can be controlled by the reaction conditions. The reaction of thieno[2,3-d]pyrimidines with aryl iodides tends to occur at the C6-position, whereas reaction with aryl boronic acids can favor substitution at the C5-position. This differential reactivity is attributed to the nature of the palladium catalyst, with cationic palladium intermediates favoring arylation at the C5-position.
Nucleophilic Substitution: The pyrimidine ring, particularly at the C4 position, is the primary site for nucleophilic substitution. Direct displacement of the amino group is difficult. Therefore, a common strategy involves converting the parent compound into a more reactive intermediate. For example, the 4-amino group can be transformed into a 4-oxo group (via diazotization followed by hydrolysis), which can then be chlorinated using reagents like phosphorus oxychloride (POCl₃) or oxalyl chloride to yield a 4-chlorothieno[2,3-d]pyrimidine derivative. nih.gov This 4-chloro derivative is an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, readily reacting with a wide range of nucleophiles such as amines, alcohols, and thiols to introduce new functional groups at the C4 position. nih.gov
Table 2: Representative Substitution Reactions on the Thieno[2,3-d]pyrimidine Core
| Reaction Type | Substrate | Reagent(s) | Position of Substitution | Product Type | Ref. |
|---|---|---|---|---|---|
| Electrophilic (C-H Arylation) | Thieno[2,3-d]pyrimidine | Aryl iodide, Pd catalyst | C6 | 6-Aryl-thieno[2,3-d]pyrimidine | |
| Electrophilic (C-H Arylation) | Thieno[2,3-d]pyrimidine | Aryl boronic acid, Pd catalyst | C5 | 5-Aryl-thieno[2,3-d]pyrimidine | |
| Nucleophilic (SNAr) | 4-Chlorothieno[2,3-d]pyrimidine | N-Methylpiperazine | C4 | 4-(4-Methylpiperazin-1-yl)thieno[2,3-d]pyrimidine | nih.gov |
Heterocyclic Annulation and Fusion Reactions for Novel Scaffolds
The bifunctional nature of this compound, possessing both amino and thiol nucleophiles, makes it an excellent precursor for constructing novel fused heterocyclic systems. These reactions typically involve condensation with bifunctional electrophiles to build a new ring onto the existing scaffold.
A prominent strategy involves the derivatization of the C4 position to introduce a hydrazine (B178648) moiety. Starting from the 4-chloro intermediate, reaction with hydrazine hydrate (B1144303) yields 4-hydrazinothieno[2,3-d]pyrimidine. nih.gov This hydrazino derivative is a versatile building block for annulation reactions. For instance, cyclization with carbon disulfide in a basic medium leads to the formation of a fused 1,2,4-triazole (B32235) ring, yielding a nih.govresearchgate.netnih.govtriazolo[4,3-c]thieno[3,2-e]pyrimidine-3-thione system. nih.gov Similarly, reaction with other one-carbon synthons can lead to different fused triazoles.
The C4-amino group itself can participate in annulation reactions. For example, reaction of a 5-amino-1-(thieno[3,2-d]pyrimidin-4-yl)pyrazole with the Vilsmeier-Haack reagent (POCl₃/DMF) followed by treatment with ammonium (B1175870) carbonate results in the construction of a new pyrimidine ring, forming a pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine hybrid. Furthermore, the 2-amino-3-carbonitrile moiety of thieno[2,3-d]pyrimidine precursors can be used to build fused pyridine, pyrimidine, and pyran rings through various cyclocondensation reactions.
These annulation strategies are powerful tools for expanding the chemical space of thienopyrimidine derivatives, leading to the creation of complex, polycyclic scaffolds with novel properties.
Chemo- and Regioselective Transformations of the Parent Compound
The presence of multiple reactive sites—the C4-amino group, the C2-thiol group, the N1 and N3 atoms of the pyrimidine ring, and the C5/C6 positions of the thiophene ring—makes chemo- and regioselectivity a critical aspect of the chemistry of this compound.
Chemoselectivity: The differential nucleophilicity of the amino and thiol groups allows for selective reactions.
S-Alkylation: The thiol group at C2 exists in tautomeric equilibrium with its thione form. In the presence of a base, it is readily deprotonated to form a highly nucleophilic thiolate anion. This thiolate is a soft nucleophile and will preferentially react with soft electrophiles like alkyl halides. nih.gov This selective S-alkylation occurs in high yield without affecting the less nucleophilic C4-amino group. This is a common and reliable method for derivatizing the C2 position. mdpi.com
N-Acylation/Imination: Conversely, the C4-amino group can be selectively targeted. As discussed in section 3.2.3, condensation with aldehydes to form Schiff bases proceeds specifically at the amino group, leaving the thiol group untouched, demonstrating excellent chemoselectivity. Acylation reactions can also be directed towards the amino group under specific conditions.
Regioselectivity:
Pyrimidine Ring: While the C2-thiol and C4-amino groups are the most common sites for derivatization, the ring nitrogens (N1 and N3) can also be involved. Alkylation can potentially occur at these positions, though it is generally less favored than S-alkylation. The specific site of reaction (N1 vs. N3) would be influenced by steric and electronic factors of other substituents on the ring.
Thiophene Ring: As detailed in section 3.3, electrophilic substitution on the thiophene ring can be highly regioselective. Palladium-catalyzed C-H arylations can be directed to either the C5 or C6 position depending on the coupling partner and catalyst system, providing a sophisticated method for controlled functionalization of the thiophene moiety.
The ability to selectively modify one functional group in the presence of others is paramount for the systematic development of derivatives and the construction of complex molecular architectures based on the this compound core.
In Vitro and Pre Clinical Biological Activities of 4 Aminothieno 2,3 D Pyrimidine 2 Thiol Derivatives
Evaluation of Antiproliferative and Cytotoxic Activities in Cancer Cell Lines
The thieno[2,3-d]pyrimidine (B153573) nucleus is a key structural component in the design of molecules with potent antiproliferative properties. nih.gov Derivatives have been shown to exert cytotoxic effects through various mechanisms, including the inhibition of crucial enzymes like tyrosine kinases, which play a significant role in cancer cell growth and survival. nih.govnih.gov
Derivatives of 4-aminothieno[2,3-d]pyrimidine have demonstrated significant cytotoxic and antiproliferative effects against both estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines.
One study on 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines found that one compound was particularly toxic to MCF-7 cells with an IC50 value of 13.42 µg/mL. researchgate.net Another derivative in the same series showed an IC50 of 28.89 µg/mL against MCF-7 cells. researchgate.net With respect to the more aggressive MDA-MB-231 cell line, different derivatives displayed the highest anti-tumor activity with IC50 values of 52.56 μg/mL and 62.86 μg/mL. nih.govresearchgate.net
In a separate investigation of novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, one specific compound revealed the best antiproliferative effect against the MCF-7 cell line with an IC50 of 4.3 ± 0.11 µg/mL. mdpi.com The same compound showed an IC50 of 18.28 µg/mL against MDA-MB-231 cells. mdpi.com Another study synthesized thieno[2,3-d]pyrimidin-4(3H)-one derivatives of benzimidazole (B57391) and evaluated their cytotoxicity. nih.gov One of the most potent compounds exhibited high cytotoxicity against MDA-MB-231 cells (IC50 – 0.029 μM) and MCF-7 cells (IC50 – 0.074 μM). researchgate.net Furthermore, a different series of thieno[2,3-d]pyrimidine derivatives was evaluated, with one compound showing an IC50 of 8.3 μg/mL against MCF-7 cells. researchgate.net
| Derivative Series | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines | MCF-7 | 13.42 µg/mL | researchgate.net |
| 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines | MCF-7 | 28.89 µg/mL | researchgate.net |
| 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines | MDA-MB-231 | 52.56 µg/mL | nih.govresearchgate.net |
| 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines | MDA-MB-231 | 62.86 µg/mL | nih.govresearchgate.net |
| 4-Amino-Thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7 | 4.3 ± 0.11 µg/mL | mdpi.com |
| 4-Amino-Thieno[2,3-d]pyrimidine-6-carboxylates | MDA-MB-231 | 18.28 µg/mL | mdpi.com |
| Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives of Benzimidazole | MDA-MB-231 | 0.029 µM | researchgate.net |
| Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives of Benzimidazole | MCF-7 | 0.074 µM | researchgate.net |
| 5-Amino-2-ethylmercapto-4-phenyl-6-subistituted thieno[2,3-d]pyrimidines | MCF-7 | 8.3 µg/mL | researchgate.net |
The antiproliferative activity of these derivatives extends to lung cancer models. A study identified a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative as an inhibitor of D-dopachrome tautomerase (D-DT or MIF2), which subsequently suppressed the proliferation of non-small cell lung cancer cells. nih.gov This compound was shown to induce cell cycle arrest in the G2/M phase in A549 lung cancer cells. nih.gov Other research has also reported that 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones inhibit the proliferation of A549 cells. researchgate.net
Thieno[2,3-d]pyrimidine derivatives have shown notable efficacy against colorectal cancer cell lines. Certain novel 3-phenyltetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine derivatives exhibited significant antitumor activity, with some compounds further investigated against the HCT-116 colon cancer cell line. researchgate.net Derivatives of the parent compound have been found to possess potent anticancer properties against the HT-29 colorectal cancer cell line. In one study, a thymol (B1683141) derivative demonstrated a potent cytotoxic effect on both HT-29 and HCT-116 cell lines. mdpi.com Another series of pyrimidine (B1678525) derivatives showed strong inhibition against HCT-116 cells, with one compound having an IC50 of 58.1 μg/mL, which was more active than the reference drug doxorubicin (B1662922). ekb.eg
The cytotoxic effects of 4-aminothieno[2,3-d]pyrimidine derivatives have been observed across a diverse panel of other cancer cell lines.
HepG2 (Hepatocellular Carcinoma): A series of 2-trifluoromethylthieno[2,3-d]pyrimidine derivatives were screened for their anti-tumor effects on HepG2 cells, with some exhibiting higher activity than the standard drug Gefitinib. nih.gov Another study found that certain indolyl-pyrimidine hybrids demonstrated potent anticancer activity against HepG2 cells, with an IC50 value of 5.02 μM. ekb.eg
MDA-MB-435 (Melanoma): It was reported that 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one showed cytotoxic activity against the MDA-MB-435 cell line. nih.gov Additionally, N4-(4-methoxyphenyl)-N4-methyl-5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine-2,4-diamine demonstrated significant anti-tumor effects in an in vivo xenograft model using MDA-MB-435 cells. nih.gov
PC-3 (Prostate Cancer): The cytotoxic activity of substituted pyrido[2,3-d]pyrimidines was tested against PC-3 cells, among others. ekb.eg One compound, in particular, was more effective in reducing the proliferation of PC-3 tumor cell lines than doxorubicin, with an IC50 value of 6.6 µM. ekb.eg
HUH-7 (Hepatocellular Carcinoma): In an investigation of various thieno[2,3-d]pyrimidine derivatives, all tested compounds inhibited HUH-7 cell proliferation more effectively than the parent compound. researchgate.net The most potent derivative, compound 8d, had an IC50 of 5.8 µg/mL against HUH-7 cells. researchgate.net
| Derivative Series | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Indolyl-pyrimidine hybrids | HepG2 | 5.02 µM | ekb.eg |
| Substituted pyrido[2,3-d]pyrimidines | PC-3 | 6.6 µM | ekb.eg |
| Thieno[2,3-d]pyrimidine derivative (Compound 8d) | HUH-7 | 5.8 µg/mL | researchgate.net |
Assessment of Antimicrobial Efficacy
Thieno[2,3-d]pyrimidines have been identified as a novel scaffold for developing antibacterial agents. nih.gov Their mechanism of action can involve the inhibition of essential bacterial enzymes. sciforum.net
A range of thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antibacterial properties, showing activity against both Gram-positive and Gram-negative pathogens.
Several thieno[2,3-d]pyrimidinediones were synthesized and tested, with two compounds displaying potent activity (MIC values of 2–16 mg/L) against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One of these compounds showed selective antibacterial activity against Gram-positive strains. nih.gov Another study on 51 novel derivatives found that anti-Gram-positive activity could be effectively modulated, particularly towards Staphylococci (MRSA). nih.gov
In a different study, pyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivatives were evaluated. nih.gov One compound, a 4'-(4-methylpiperazin-1-yl) derivative, showed potent activity against all tested bacterial strains, with MIC values ranging from 7.81 to 15.63 μg/mL, which was comparable to or more potent than amoxicillin. nih.gov The antibacterial activity of this series against Gram-negative strains like E. coli and P. aeruginosa varied from potent to moderate (MIC values from 7.81 to 31.25 μg/mL). nih.gov
The comparative study of 4-methylthieno[2,3-d]pyrimidines and their 4-oxo analogues revealed that the 4-oxo derivatives were active in vitro against strains of S. aureus and B. subtilis but only moderately active against P. aeruginosa. sciforum.net The 4-methyl analogues demonstrated higher activity, especially against B. subtilis and P. aeruginosa. sciforum.net
| Derivative Series | Bacterial Strain | MIC Value | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidinediones | Gram-positive bacteria (e.g., MRSA) | 2–16 mg/L | nih.gov |
| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine (4b) | Various strains | 7.81 to 15.63 µg/mL | nih.gov |
| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines (4a-e) | Gram-negative strains | 7.81 to 31.25 µg/mL | nih.gov |
| 4-oxo-thieno[2,3-d]pyrimidines | S. aureus, B. subtilis | Active | sciforum.net |
| 4-methylthieno[2,3-d]pyrimidines | B. subtilis, P. aeruginosa | Higher activity than 4-oxo analogues | sciforum.net |
Antifungal Activity Against Fungal Strains (e.g., A. niger, C. albicans)
Derivatives of the thieno[2,3-d]pyrimidine scaffold have demonstrated notable antifungal properties against various fungal strains, including the opportunistic pathogens Aspergillus niger and Candida albicans. In vitro studies have shown that certain synthesized compounds exhibit moderate to good inhibition of fungal growth. For instance, some novel 4-amino-substituted-1,2,4-triazole-3-thiol derivatives have been tested for their antifungal activity, with one compound showing a Minimum Inhibitory Concentration (MIC) value of 24 µg/ml against C. albicans and 32 µg/ml against A. niger, indicating better antifungal activity compared to other synthesized compounds in the same series. connectjournals.com The antifungal potential of these derivatives makes them promising candidates for the development of new antifungal agents.
Antifungal Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
| Compound/Derivative | Fungal Strain | Activity (MIC in µg/ml) | Reference |
|---|---|---|---|
| 4-amino-substituted-1,2,4-triazole-3-thiol derivative (4e) | Candida albicans | 24 | connectjournals.com |
| 4-amino-substituted-1,2,4-triazole-3-thiol derivative (4e) | Aspergillus niger | 32 | connectjournals.com |
Antiviral Properties in Cellular Models
The thieno[2,3-d]pyrimidine nucleus is a key structural component in various compounds exhibiting antiviral activity, particularly against the Human Immunodeficiency Virus (HIV). Certain derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com In cellular assays, these compounds have shown the ability to protect cells from viral infections. For example, a series of aminodiol inhibitors of HIV-1 protease demonstrated protection against HIV-1, HIV-2, and simian immunodeficiency virus infections, with 50% effective doses ranging from 0.05 to 0.33 µM. nih.gov These compounds were also effective in inhibiting p24 production in peripheral blood mononuclear cells infected with HIV-1. nih.gov The mechanism of action for some of these derivatives involves the inhibition of key viral enzymes like reverse transcriptase, thereby halting the viral replication cycle. mdpi.com
Anti-inflammatory and Immunomodulatory Effects in Cellular Assays
Several thieno[2,3-d]pyrimidine derivatives have been investigated for their anti-inflammatory potential. A key mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in the inflammatory cascade. By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are potent inflammatory mediators. nih.govnih.gov For instance, certain 2,4-disubstituted-thieno[2,3-d]pyrimidines have been synthesized and identified as COX-2 inhibitors. bioworld.com In vivo studies have shown that some derivatives can significantly reduce carrageenan-induced paw edema in rats, an established model of inflammation. nih.gov This effect is often correlated with a decrease in the concentration of prostaglandin (B15479496) E2 (PGE2) in the blood serum. nih.gov
Receptor Binding and Enzyme Inhibition Profiles
The therapeutic potential of 4-aminothieno[2,3-d]pyrimidine-2-thiol derivatives is further underscored by their ability to interact with and inhibit various enzymes and receptors involved in disease pathogenesis.
Kinase Inhibitory Potency (e.g., EGFR, HER2, Tie-2, BRD4, PLK1, Thymidylate Synthase)
Thieno[2,3-d]pyrimidine derivatives have emerged as a significant class of kinase inhibitors, targeting a range of kinases implicated in cancer and other diseases.
EGFR and HER2: Dual inhibition of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) is a key strategy in cancer therapy. New series of 4-anilinothieno[2,3-d]pyrimidines have been designed and synthesized as dual EGFR/HER-2 kinase inhibitors. documentsdelivered.com Several of these compounds have demonstrated low to submicromolar inhibition of both kinases, with IC50 values for some derivatives being 0.2 µM for EGFR and 0.5 µM for HER2. documentsdelivered.com Other thieno[2,3-b]thiophene (B1266192) derivatives have also shown potent inhibition against both wild-type EGFR and the T790M mutant. nih.gov
Tie-2: A novel class of 4-amino-thieno[2,3-d]pyrimidines substituted at the sixth position has been reported as potent inhibitors of the Tie-2 tyrosine kinase, which is involved in angiogenesis. nih.gov
BRD4 and PLK1: Dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1) are being explored as anticancer agents. Certain novel aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones have been shown to significantly inhibit both BRD4 and PLK1, with IC50 values in the nanomolar range, comparable to the established inhibitor volasertib. nih.govresearchgate.netnih.govmdpi.com
Thymidylate Synthase: Some 6-substituted thieno[2,3-d]pyrimidine derivatives act as antifolates and inhibit cytosolic and mitochondrial one-carbon metabolism, with thymidylate synthase being a key target. nih.gov
Kinase Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
| Compound/Derivative Class | Kinase Target | IC50 Value | Reference |
|---|---|---|---|
| 4-Anilinothieno[2,3-d]pyrimidine (Compound 8f) | EGFR | 0.2 µM | documentsdelivered.com |
| 4-Anilinothieno[2,3-d]pyrimidine (Compound 8f) | HER2 | 0.5 µM | documentsdelivered.com |
| Aminopyrimidine-2,4-dione (Compound 4) | BRD4 | 0.029 µM | nih.govmdpi.com |
| 2-Thiopyrimidine-4-one (Compound 7) | PLK1 | 0.02 µM | nih.govmdpi.com |
Protease Inhibition Studies
While the thieno[2,3-d]pyrimidine scaffold is prominent in kinase inhibition, specific studies focusing on the protease inhibitory activity of this compound derivatives are less common in the reviewed literature. However, the broader class of pyrimidine derivatives has been explored for protease inhibition. For instance, aminodiol inhibitors have been identified as potent inhibitors of HIV-1 protease, blocking the processing of the gag polyprotein p55 in a dose-dependent manner. nih.gov Further research is needed to specifically evaluate the protease inhibition profile of this compound derivatives.
Other Relevant Biological Targets (e.g., COX-2, TLR-2, TLR-4, TrmD)
COX-2: As mentioned in the anti-inflammatory section, thieno[2,3-d]pyrimidine derivatives have been identified as selective inhibitors of COX-2. bioworld.com One exemplified compound, PKD-P14, inhibited recombinant human COX-2 activity with an IC50 of 5.3 µM and showed selectivity over COX-1. bioworld.com
TLR-2 and TLR-4: The direct antagonistic or agonistic activity of this compound derivatives on Toll-like receptor 2 (TLR-2) and Toll-like receptor 4 (TLR-4) has not been extensively detailed in the available research. These receptors are crucial in the innate immune response, and their modulation represents a therapeutic target for various inflammatory and autoimmune diseases.
TrmD: The bacterial enzyme tRNA-(N1G37) methyltransferase (TrmD) has been identified as a potential target for new antibiotics. Derivatives of 2-(4-oxo-5,6,7,8-tetrahydro connectjournals.combenzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide have been synthesized and, through molecular docking studies, have shown the potential to bind to the active site of TrmD from P. aeruginosa, suggesting they could be effective inhibitors.
Antioxidant Activity Evaluation
The antioxidant potential of various derivatives of the 4-aminothieno[2,3-d]pyrimidine scaffold has been a subject of scientific investigation, with researchers exploring how different substitutions on this core structure influence its ability to neutralize harmful free radicals. While direct and extensive studies on the antioxidant properties of this compound derivatives are not abundantly available in publicly accessible literature, the broader class of thieno[2,3-d]pyrimidines has shown promise in various antioxidant assays. These studies provide valuable insights into the structural features that may contribute to antioxidant efficacy.
In vitro evaluations are crucial for determining the intrinsic antioxidant capacity of these compounds. Commonly employed methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These tests measure the ability of a compound to donate a hydrogen atom or an electron to stabilize these stable free radicals, a process that is often visually indicated by a color change and quantified spectrophotometrically.
Research on related thieno[2,3-d]pyrimidine structures has demonstrated that the presence and position of certain functional groups can significantly impact their antioxidant activity. For instance, studies on a series of novel thieno[2,3-d]pyrimidine-4-one and thienopyridinone derivatives have revealed notable antioxidant potential. semanticscholar.org When evaluated using the ABTS method, some of these compounds exhibited potent antioxidant efficiency, with inhibition percentages reaching as high as 84.41% for a particular thienopyrimidinone derivative. semanticscholar.org This suggests that the thienopyrimidine core can serve as an effective scaffold for developing antioxidant agents.
Furthermore, investigations into other related heterocyclic systems, such as pyrido[2,3-d]pyrimidines, have also provided interesting findings. While some of these derivatives showed weak radical scavenging activity in the DPPH assay, they demonstrated strong inhibitory effects against lipid peroxidation, a key process in cellular oxidative damage. researchgate.net For example, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives displayed significant anti-lipid peroxidation activity, with IC50 values indicating their potential to protect cell membranes from oxidative stress. researchgate.net
Although specific data tables for the antioxidant activity of this compound derivatives are not available in the reviewed literature, the following table presents data from a study on the antioxidant activity of related tetrahydro-benzo researchgate.netresearchgate.netthieno[2,3-d]pyrimidine derivatives, which can offer a comparative perspective on the potential of this class of compounds. The study utilized a lipid peroxidation method to assess the antioxidant capacity. researchgate.net
Table 1: In Vitro Antioxidant Activity of Selected Tetrahydro-benzo researchgate.netresearchgate.netthieno[2,3-d]pyrimidine Derivatives
| Compound | Structure | Antioxidant Activity (IC50 in µM) against Lipid Peroxidation |
|---|---|---|
| Compound 11 | 2-(pyridin-2-yl)-5,6,7,8-tetrahydrobenzo researchgate.netresearchgate.netthieno[2,3-d]pyrimidin-4-amine | 90 ± 4 |
| Compound 17 | 2-(2-(pyridin-2-yl)-5,6,7,8-tetrahydrobenzo researchgate.netresearchgate.netthieno[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione | 165 ± 40 |
| Trolox | Standard Antioxidant | - |
| Caffeic acid | Standard Antioxidant | - |
| Quercetin (B1663063) | Standard Antioxidant | - |
Data sourced from a study evaluating the inhibition of lipid peroxidation. researchgate.net The study noted that while these compounds exhibited antioxidant properties, their activity was not comparable to the standard antioxidants Trolox, caffeic acid, and quercetin under the tested conditions.
The findings from these related studies underscore the potential of the thieno[2,3-d]pyrimidine scaffold as a source of new antioxidant agents. The presence of amine and thiol groups in the core structure of this compound suggests a theoretical basis for its antioxidant potential, as these groups can participate in electron or hydrogen atom donation. However, comprehensive experimental validation through various in vitro antioxidant assays on a series of its derivatives is necessary to fully elucidate its structure-activity relationships and to confirm its efficacy as an antioxidant.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Aminothieno 2,3 D Pyrimidine 2 Thiol Derivatives
Correlating Structural Modifications with Antiproliferative Potency
The thieno[2,3-d]pyrimidine (B153573) nucleus is a cornerstone for the development of potent anticancer agents, largely due to its role as a kinase inhibitor. researchgate.net Modifications at various positions of the 4-aminothieno[2,3-d]pyrimidine-2-thiol core have been shown to significantly influence its antiproliferative potency.
Substitutions at the 2-position: The thiol group at the 2-position offers a versatile handle for introducing a variety of substituents. Studies have shown that introducing alkylthio and arylthio moieties at this position can modulate anticancer activity. For instance, S-alkylation with different alkyl halides has led to compounds with varying degrees of cytotoxicity against cancer cell lines.
Modifications at the 4-amino group: The amino group at the 4-position is another critical site for structural variation. N-aryl and N-heteroaryl substitutions have been extensively investigated. The nature of the substituent on the aromatic ring can dramatically affect the antiproliferative activity. Electron-withdrawing groups, such as halogens or nitro groups, on the phenyl ring attached to the 4-amino position have, in some cases, led to enhanced cytotoxicity.
A series of novel thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their in vitro anticancer activity against human breast cancer cell line (MCF7). The results, summarized in the table below, highlight that compounds with specific sulfa drug moieties at the 3-position and a thione at the 2-position exhibited potent activity. alliedacademies.org
| Compound | Substituent at 3-position | IC50 (µM) against MCF7 |
| 9 | Sulfanilamide | 27.83 |
| 10 | Sulfathiazole | 34.64 |
| 11 | Sulfadiazine | 37.78 |
| 12 | Sulfamerazine | 29.22 |
| 13 | Sulfadimethoxazine | 22.52 |
| 14 | Sulfadoxine | 22.12 |
| Doxorubicin (B1662922) (Reference) | - | 30.40 |
Relationship Between Substituent Nature and Antimicrobial Spectrum
The this compound scaffold has also been a fruitful starting point for the development of antimicrobial agents. The nature of the substituents plays a pivotal role in determining the breadth and potency of the antimicrobial spectrum.
Influence of Lipophilicity: The introduction of lipophilic groups can enhance the ability of the compounds to penetrate bacterial cell membranes. For instance, incorporating long alkyl chains or bulky aromatic groups can increase the lipophilicity and, consequently, the antibacterial activity.
Role of Heterocyclic Moieties: The attachment of various heterocyclic rings to the thieno[2,3-d]pyrimidine core has been a successful strategy for developing potent antimicrobial agents. These heterocyclic moieties can participate in hydrogen bonding and other interactions with bacterial enzymes or cellular components. For example, derivatives bearing triazole or thiazole (B1198619) rings have shown promising activity against a range of bacterial and fungal pathogens.
Impact of Electron-withdrawing and Electron-donating Groups: The electronic properties of the substituents can influence the antimicrobial activity. Electron-withdrawing groups on an aromatic ring attached to the scaffold can enhance the acidity of N-H protons, potentially leading to stronger interactions with biological targets. Conversely, electron-donating groups can modulate the electron density of the heterocyclic system, which can also impact its antimicrobial profile.
A study on a series of N-(4-(substituted amino) thieno[2,3-d]pyrimidin-2-yl) thiophene (B33073)/Furan-2-carboxamide derivatives revealed that certain substitutions led to good antibacterial and antifungal activity. scienceopen.com The minimum inhibitory concentration (MIC) values for some of the active compounds are presented below.
| Compound | R | Antibacterial Activity (MIC, µg/mL) | Antifungal Activity (MIC, µg/mL) |
| S. aureus | B. subtilis | ||
| 8g | 4-(trifluoromethyl)phenyl | 50 | 50 |
| 8h | 4-(trifluoromethoxy)phenyl | 50 | 50 |
| 8i | 4-methoxyphenyl | 100 | 50 |
| 8j | 4-tolyl | 100 | 50 |
| Amoxicillin (Std.) | - | 10 | 10 |
| Fluconazole (Std.) | - | - | - |
Influence of Aromatic and Aliphatic Substituents on Biological Profiles
Aromatic Substituents: The incorporation of aromatic rings can lead to interactions with biological targets through π-π stacking, hydrophobic interactions, and hydrogen bonding. This is particularly relevant for the inhibition of kinases, where the aromatic moiety can occupy the ATP-binding site. researchgate.net The electronic nature of the substituents on these aromatic rings (electron-donating or electron-withdrawing) can fine-tune the binding affinity and selectivity. Furthermore, aromatic substituents are often found in derivatives with anti-inflammatory activity, where they may play a role in binding to enzymes like cyclooxygenases. nih.gov
Aliphatic Substituents: Aliphatic substituents, ranging from simple alkyl chains to more complex cyclic systems, primarily influence the lipophilicity and steric properties of the molecule. Increasing the length of an alkyl chain can enhance membrane permeability, which is often beneficial for antimicrobial and anticancer activity. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific toxicity. Cyclic aliphatic substituents can introduce conformational rigidity, which can be advantageous for fitting into specific binding pockets of enzymes. For instance, some 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines have shown notable anti-proliferative effects. mdpi.com
The interplay between aromatic and aliphatic substituents is key in multitargeted drug design. For example, a molecule might feature an aromatic group to target a kinase binding site, while an aliphatic chain is optimized for pharmacokinetic properties.
Stereochemical Considerations in Activity Modulation
The role of stereochemistry in the biological activity of this compound derivatives is an area that is not extensively documented in the currently available literature. Biological systems are inherently chiral, and as such, the stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.
While the core this compound scaffold is achiral, the introduction of chiral centers through the addition of certain substituents can lead to the formation of enantiomers or diastereomers. For instance, the attachment of a chiral side chain at the 2-thiol or 4-amino position would result in stereoisomers.
In such cases, it would be expected that one stereoisomer would exhibit higher affinity for a specific biological target due to a more favorable three-dimensional arrangement within the binding site. However, specific studies detailing the synthesis and differential biological evaluation of enantiomerically pure this compound derivatives are not readily found in the reviewed literature. This represents a potential area for future research to further optimize the therapeutic potential of this promising scaffold.
Pharmacophore Identification and Lead Scaffolding
Pharmacophore modeling is a crucial tool in drug discovery for identifying the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For the this compound scaffold, several pharmacophoric features have been identified for its various biological activities.
For Anticancer Activity (Kinase Inhibition):
Hydrogen Bond Acceptors: The nitrogen atoms within the pyrimidine (B1678525) ring are key hydrogen bond acceptors, often interacting with the hinge region of kinase enzymes. sci-hub.se
Hydrogen Bond Donor: The 4-amino group typically acts as a hydrogen bond donor.
Hydrophobic/Aromatic Regions: The thieno[2,3-d]pyrimidine core itself provides a significant hydrophobic surface. Aromatic substituents at the 2- or 4-positions can further occupy hydrophobic pockets in the ATP-binding site.
Lead Scaffolding Strategies: The this compound core has proven to be an excellent scaffold for lead optimization. Several strategies have been employed:
Scaffold Hopping: Replacing a known kinase inhibitor's core with the thieno[2,3-d]pyrimidine scaffold while retaining key binding interactions.
Fragment-Based Growth: Starting with the core scaffold, small fragments are added to explore the binding site and improve potency and selectivity.
Decoration of the Scaffold: Systematically modifying the substitution pattern at the 2, 4, 5, and 6-positions to build a comprehensive SAR profile and optimize for a desired biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov
These strategies have led to the identification of numerous potent and selective inhibitors of various kinases, including EGFR, VEGFR, and PI3K, demonstrating the versatility of the this compound scaffold in drug discovery. sci-hub.senih.gov
Computational Chemistry and Molecular Modeling for 4 Aminothieno 2,3 D Pyrimidine 2 Thiol Analogs
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic properties and chemical reactivity of 4-aminothieno[2,3-d]pyrimidine-2-thiol and its analogs. These calculations provide a deep understanding of the molecular structure at an electronic level.
A key aspect of these studies is the analysis of Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity.
For instance, in a study of novel thienopyrimidine derivatives, DFT calculations were employed to understand their electronic properties. One notable analog, compound 5b, was found to have a HOMO energy of -4.89 eV and a LUMO energy of -3.22 eV, resulting in a relatively small energy gap of 1.66 eV. nih.gov This low energy gap was suggested to be supportive of its role in biological interactions, such as inhibiting Janus kinase 1 (JAK1). nih.gov Such theoretical calculations help in predicting how structural modifications to the thienopyrimidine core will influence the electronic distribution and, consequently, the molecule's reactivity and potential as a therapeutic agent. researchgate.net
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Analog 5b | -4.89 | -3.22 | 1.66 | nih.gov |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For analogs of this compound, this method is extensively used to explore potential binding modes within the active sites of various enzymes, particularly protein kinases, which are common targets for this class of compounds.
These simulations provide critical information on ligand-target interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, which stabilize the complex. The binding affinity is often estimated through a scoring function, which ranks different poses and analogs. For example, docking studies on a series of thienopyrimidine derivatives against the JAK1 kinase revealed that one analog exhibited a favorable binding energy of -7.59 kcal/mol. nih.gov Similarly, studies targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) have successfully identified key interactions, such as hydrogen bonds with crucial amino acid residues like Met1160 in the c-Met kinase domain. nih.govnih.gov These insights are instrumental in explaining the structure-activity relationships (SAR) and guiding the rational design of more potent and selective inhibitors. nih.gov
| Compound Analog | Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Thienopyrimidine 5b | JAK1 | 4E4L | -7.59 | Not Specified | nih.gov |
| Thienopyrimidine 18 | VEGFR-2 | Not Specified | Not Specified | Not Specified | |
| Thienopyrimidine 5b | EGFR | Not Specified | -23.94 | Not Specified | nih.gov |
| Thienopyrimidine 5 | FLT3 | Not Specified | -8.068 | Leu 616, Cys 694, Glu 692 | nih.gov |
Molecular Dynamics Simulations for Conformational Stability and Binding Affinity
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time in a simulated physiological environment. MD simulations are crucial for validating docking poses and gaining a more accurate understanding of the binding event.
For thienopyrimidine analogs, MD simulations, often run for periods of 50 to 100 nanoseconds, are used to monitor the conformational changes of both the ligand and the protein. nih.govekb.eg Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are calculated to evaluate the stability of the system; a stable RMSD value over time suggests a stable binding mode. nih.govmdpi.com For example, MD simulations of a thienopyrimidine derivative (5b) bound to EGFR confirmed its precise and stable binding over a 100 ns trajectory. nih.gov Furthermore, these simulations can be used to analyze the persistence of hydrogen bonds and to calculate binding free energies using methods like MM/PBSA, providing a more rigorous estimation of binding affinity than docking scores alone. ekb.eg
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of compounds with their biological activity. For thienopyrimidine derivatives, QSAR studies are employed to build predictive models that can forecast the activity of newly designed analogs.
These models are developed by calculating a set of molecular descriptors (e.g., physicochemical, electronic, and steric properties) for a series of compounds with known activities. Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are then used to create a mathematical equation relating these descriptors to the biological response. nih.gov
A 3D-QSAR study on thienopyrimidine derivatives as breast cancer inhibitors developed robust Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) models. mdpi.com The CoMFA model showed a high cross-validated correlation coefficient (q²) of 0.818 and a non-cross-validated coefficient (r²) of 0.917, indicating strong predictive power. mdpi.com The analysis revealed that steric and electrostatic fields were the primary contributors to the activity. mdpi.com Such models are invaluable for prioritizing the synthesis of new derivatives, focusing on those predicted to have the highest potency. researchgate.netbenthamdirect.com
| QSAR Model Type | Statistical Parameter | Value | Significance | Reference |
| CoMFA | q² (cross-validated r²) | 0.818 | High predictive ability | mdpi.com |
| CoMFA | r² (non-cross-validated r²) | 0.917 | Goodness of fit | mdpi.com |
| CoMSIA | q² (cross-validated r²) | 0.801 | High predictive ability | mdpi.com |
| CoMSIA | r² (non-cross-validated r²) | 0.897 | Goodness of fit | mdpi.com |
In Silico Assessment of Bioavailability and Drug-Likeness (excluding human ADMET)
Before committing to costly synthesis and biological testing, the potential of a molecule to become a drug is often assessed in silico. For analogs of this compound, computational tools are used to predict their physicochemical properties and evaluate their "drug-likeness."
A common approach is to evaluate Lipinski's Rule of Five, which assesses properties like molecular weight (MW < 500), lipophilicity (logP < 5), number of hydrogen bond donors (HBD < 5), and number of hydrogen bond acceptors (HBA < 10). nih.gov Studies on various thienopyrimidine series have shown that many analogs possess favorable drug-like properties, with good intestinal absorption predicted and no violations of Lipinski's rules. nih.govmdpi.com For example, one investigation of a key thienopyrimidine intermediate showed it had a positive drug-likeness score of 0.57 and good predicted gastrointestinal absorption. mdpi.com These in silico filters help to identify and eliminate compounds with potential bioavailability problems early in the drug discovery process. nih.gov
| Compound Series | Molecular Weight | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule Compliance | Reference |
| Thienopyrimidine-sulfonamide hybrids | < 500 | < 5 | 2-4 | < 10 | Compliant | nih.gov |
| Key thienopyrimidine intermediate | Compliant | Compliant | Compliant | Compliant | Compliant | mdpi.com |
De Novo Design Approaches Utilizing the Thienopyrimidine Scaffold
The 4-aminothieno[2,3-d]pyrimidine scaffold is an excellent starting point for de novo drug design, a computational strategy for generating novel molecular structures with desired properties. Its structural similarity to the purine (B94841) core of adenine (B156593) and guanine (B1146940) makes it a privileged scaffold, particularly for targeting ATP-binding sites in enzymes like kinases. nih.govresearchgate.net
Fragment-based drug design (FBDD) is a powerful de novo approach where the thienopyrimidine core can be used as a central fragment. Small chemical fragments identified to bind to adjacent pockets of the target protein can be computationally linked to the core scaffold to create a larger, higher-affinity molecule. youtube.com Alternatively, the scaffold itself can be "grown" by adding functional groups that form favorable interactions with the target, guided by structural information from docking or crystallography. youtube.com A "fragment merging" strategy has been successfully applied to design novel thienopyrimidine derivatives, demonstrating the utility of this approach. researchgate.net These methods allow for the exploration of vast chemical space and the creation of unique and potent compounds built around the versatile thienopyrimidine nucleus. mdpi.com
Mechanistic Elucidation of Biological Action at the Molecular and Cellular Level
Investigation of Specific Protein-Ligand Binding Modes and Affinities
Derivatives of the 4-aminothieno[2,3-d]pyrimidine scaffold have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer. The binding of these compounds to the ATP-binding pocket of kinases is a key mechanism of their action.
One of the primary targets for this class of compounds is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. By competitively binding to the ATP-binding site of VEGFR-2, these derivatives block the signaling cascade that leads to the formation of new blood vessels, thereby inhibiting tumor growth.
In addition to VEGFR-2, other kinases have been identified as targets. For instance, certain thieno[2,3-d]pyrimidine (B153573) derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), including mutant forms that confer resistance to first-generation inhibitors. This highlights their potential in overcoming certain types of drug resistance. The PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, is another important target. Thienopyrimidine derivatives have been shown to possess nanomolar PI3Kα inhibitory potency.
The following table summarizes the inhibitory activities of some 4-aminothieno[2,3-d]pyrimidine derivatives against various protein kinases.
| Derivative Type | Target Kinase | IC50 |
| 2-substituted-4-amino-thieno[2,3-d]pyrimidines | Tie-2 | 0.07 µM |
| 4-amino-thieno[2,3-d]pyrimidines linked to N,N'diaryl urea | VEGF/KDR and PDGF receptor | 3 nM |
| Thienopyrimidine derivatives | PI3Kα | Nanomolar range |
Analysis of Cell Cycle Progression Modulation and Arrest Points
A hallmark of cancer is uncontrolled cell division, which is governed by the cell cycle. Compounds that can interfere with cell cycle progression are therefore of significant therapeutic interest. Derivatives of 4-aminothieno[2,3-d]pyrimidine have been shown to induce cell cycle arrest at different phases, depending on the specific compound and the cancer cell line.
For example, in studies involving the estrogen receptor-positive breast cancer cell line MCF-7, certain 2-alkyl-4-amino-thieno[2,3-d]pyrimidines were found to cause cell cycle arrest at the G1 phase. In contrast, the same study observed a G2 phase arrest in the MDA-MB-231 breast cancer cell line. mdpi.com This differential effect suggests that the mechanism of cell cycle modulation may be dependent on the specific genetic background of the cancer cells.
Another study on a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative in non-small cell lung cancer cells demonstrated a dose-dependent cell cycle arrest at the G0/G1 phase. nih.gov This arrest is a key mechanism contributing to the antiproliferative effects of these compounds.
Characterization of Apoptosis Induction Pathways (e.g., Caspase Activation, Bcl-2/BAX Regulation)
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis. Derivatives of 4-aminothieno[2,3-d]pyrimidine have been shown to be potent inducers of apoptosis in various cancer cell lines.
The intrinsic apoptotic pathway is often regulated by the balance between pro-apoptotic proteins like BAX and anti-apoptotic proteins like Bcl-2. A shift in this balance towards an increased BAX/Bcl-2 ratio can trigger the apoptotic cascade. One study investigating a novel thieno[2,3-d]pyrimidine derivative demonstrated its ability to upregulate the expression of the pro-apoptotic BAX gene while downregulating the anti-apoptotic Bcl-2 gene in HepG2 cells.
The activation of caspases, a family of proteases, is a central event in the execution phase of apoptosis. While the broader role of thienopyrimidine derivatives in inducing apoptosis is established, specific details on the activation of initiator and effector caspases are a continuing area of investigation.
Effects on Cellular Signaling Pathways and Gene Expression Profiles
The anticancer effects of 4-aminothieno[2,3-d]pyrimidine derivatives are intricately linked to their ability to modulate key cellular signaling pathways that control cell growth, survival, and proliferation. As potent kinase inhibitors, their primary mechanism involves the disruption of these signaling cascades.
The PI3K/Akt/mTOR pathway is a central signaling network that is frequently hyperactivated in cancer. Several thienopyrimidine derivatives have been developed as inhibitors of PI3K, thereby blocking downstream signaling that promotes cell survival and proliferation. Similarly, the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival, has been identified as a target. A thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was found to suppress the proliferation of non-small cell lung cancer cells by deactivating the MAPK pathway. nih.gov
While the effects on these major signaling pathways are becoming clearer, comprehensive studies on the global changes in gene expression profiles induced by these compounds are less common. Such studies would provide a more holistic understanding of their cellular impact and could reveal novel therapeutic targets and biomarkers of response.
Identification of Resistance Mechanisms to 4-Aminothieno[2,3-d]pyrimidine Derived Agents
The development of drug resistance is a major challenge in cancer therapy. While there is extensive research on resistance to various anticancer agents, specific mechanisms of acquired resistance to 4-aminothieno[2,3-d]pyrimidine-2-thiol derivatives are not yet well-documented in the scientific literature. However, insights can be gleaned from the broader context of resistance to kinase inhibitors and the role of these compounds in overcoming existing resistance mechanisms.
Interestingly, some 4-aminothieno[2,3-d]pyrimidine derivatives have been specifically designed to overcome known resistance mechanisms. For example, certain derivatives have shown efficacy against cancer cells harboring the T790M mutation in EGFR, which confers resistance to first-generation EGFR inhibitors. nih.gov This suggests a potential role for this scaffold in treating resistant cancers.
Furthermore, some 5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine derivatives have been reported to circumvent resistance mediated by P-glycoprotein (Pgp) and βIII-tubulin. mdpi.com Pgp is an efflux pump that can actively transport chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and efficacy.
General mechanisms of resistance to kinase inhibitors, which could potentially apply to thienopyrimidine derivatives, include:
Secondary mutations in the target kinase: These mutations can alter the drug-binding site, reducing the affinity of the inhibitor.
Activation of bypass signaling pathways: Cancer cells can compensate for the inhibition of one pathway by upregulating alternative survival pathways.
Overexpression of the target protein: An increase in the amount of the target kinase can overwhelm the inhibitory capacity of the drug.
Further research is needed to specifically identify and characterize the mechanisms by which cancer cells may develop resistance to 4-aminothieno[2,3-d]pyrimidine-derived agents. This knowledge will be critical for designing next-generation compounds and developing effective combination therapies to combat resistance.
Emerging Research Directions and Future Perspectives for 4 Aminothieno 2,3 D Pyrimidine 2 Thiol
Design and Synthesis of Advanced Pre-clinical Leads and Molecular Probes
The development of advanced pre-clinical candidates from the 4-aminothieno[2,3-d]pyrimidine-2-thiol scaffold involves sophisticated synthetic strategies and a deep understanding of structure-activity relationships (SAR). The core structure is readily modified at several key positions to optimize potency, selectivity, and pharmacokinetic properties for a desired biological target.
Synthetic approaches often begin with the construction of a polysubstituted 2-aminothiophene precursor, which is then cyclized to form the fused pyrimidine (B1678525) ring. nih.govnih.gov For instance, the Gewald reaction is a common method for creating the initial thiophene (B33073) ring. nih.govresearchgate.net Subsequent modifications, such as reactions at the 4-amino and 2-thiol groups, or substitutions on the thiophene ring, allow for the creation of large libraries of derivatives. mdpi.comijacskros.com
SAR studies are crucial for optimizing these leads. By systematically altering substituents, researchers can determine which chemical features are essential for biological activity. For example, in the development of kinase inhibitors, modifications to the aniline (B41778) moiety at the C4-position are critical for targeting specific enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.netnih.gov The introduction of a lipophilic cycloalkyl ring fused to the thiophene portion has been shown to enhance anticancer activity. nih.gov These derivatives not only serve as potential drugs but also as molecular probes to investigate the function and structure of biological targets like the dopamine (B1211576) D2 receptor and various kinases. nih.govnih.gov
Table 1: Structure-Activity Relationship (SAR) Insights for Thieno[2,3-d]pyrimidine (B153573) Derivatives
| Position of Substitution | General Modification | Impact on Biological Activity | Target Class Example |
| C2 Position | Introduction of alkyl chains, benzimidazole (B57391) moieties. | Essential for antihelmintic activity; can be modified to improve solubility. nih.govsci-hub.se | Anti-infective |
| C4 Position | Addition of substituted aniline groups. | Critical for kinase inhibition; determines specificity for targets like EGFR, VEGFR-2, and HER-2. researchgate.netnih.gov | Anticancer (Kinase Inhibitors) |
| C5/C6 Positions | Fusion of a cycloalkyl ring (e.g., cyclopentyl, cyclohexyl). | Generally increases lipophilicity and can enhance anticancer potency. nih.gov | Anticancer |
| C6 Position | Introduction of carboxamide groups. | Can be modified to create potent inhibitors of the Tie-2 kinase. uthsc.edu | Anticancer (Anti-angiogenic) |
Strategies for Targeted Delivery and Formulation in Pre-clinical Models
A significant hurdle in the pre-clinical development of many thienopyrimidine-based candidates is their low aqueous solubility, which can lead to poor oral bioavailability. nih.govtandfonline.comnih.gov To overcome this, researchers are exploring advanced formulation and targeted delivery strategies.
One promising approach is the encapsulation of thienopyrimidine derivatives into nanoparticles. A recent pre-clinical study demonstrated the successful loading of a novel thienopyrimidine derivative with anti-pancreatic cancer activity onto starch nanoparticles (SNPs). tandfonline.comresearchgate.net This formulation, referred to as SNPs-TPD, significantly improved the drug's water solubility and oral bioavailability. The resulting nanoparticles were spherical, monodispersed, and stable, with a high entrapment efficiency. tandfonline.comresearchgate.net In animal models, the nanoparticle formulation demonstrated superior performance compared to the free drug suspension. researchgate.net
Another strategy involves the use of solubilizing amphiphilic polymers. For instance, potent but poorly soluble thieno[2,3-b]pyridine (B153569) derivatives have been successfully formulated with a cholesteryl-poly(allylamine) polymer. This approach not only enhanced water solubility but also led to a five-fold increase in potency against human pancreatic adenocarcinoma cells in vitro, demonstrating the utility of polymer-based delivery systems. nih.gov These formulation strategies are critical for translating potent molecules into viable therapeutic candidates for in vivo studies. researchgate.netijpca.orgekb.eg
Table 2: Characteristics of a Thienopyrimidine Derivative (TPD) Loaded into Starch Nanoparticles (SNPs-TPD)
| Parameter | Finding | Significance | Reference |
| Particle Size | 22.98 ± 4.23 nm | Nanoparticle size facilitates cellular uptake and dissolution. | tandfonline.comresearchgate.net |
| Particle Shape | Spherical and monodispersed | Uniformity is crucial for predictable pharmacokinetic behavior. | tandfonline.comresearchgate.net |
| Stability (Zeta Potential) | -21 ± 4.72 mV | Indicates good colloidal stability, preventing aggregation. | tandfonline.comresearchgate.net |
| Entrapment Efficiency | 97% ± 0.45% | High efficiency ensures effective drug loading and reduces waste. | researchgate.net |
| In Vivo Outcome | Enhanced oral bioavailability against solid Ehrlich carcinoma | Demonstrates successful translation from in vitro potential to in vivo efficacy. | researchgate.net |
Exploration of Synergistic Effects in Combination Therapies (pre-clinical rationale)
The complexity of diseases like cancer often requires targeting multiple biological pathways simultaneously to achieve a durable therapeutic response. Thienopyrimidine derivatives are well-suited for this approach, either as part of a combination regimen with other drugs or as single agents designed to inhibit multiple targets.
The pre-clinical rationale for combination therapy is to achieve synergistic effects, where the combined therapeutic outcome is greater than the sum of the effects of individual drugs. mdpi.com A key strategy involving the thieno[2,3-d]pyrimidine scaffold is the design of dual inhibitors. For example, several derivatives have been synthesized to concurrently inhibit both EGFR and VEGFR-2. nih.gov The rationale for this approach is compelling: EGFR signaling drives tumor cell proliferation, while VEGFR-2 signaling is essential for angiogenesis, the process by which tumors form new blood vessels to sustain their growth. nih.gov By blocking both pathways, such dual inhibitors can deliver a powerful two-pronged attack on the tumor, potentially reducing the likelihood of drug resistance.
Pre-clinical studies with these dual-inhibitor compounds have shown potent anticancer activity. Compound 5f from one study was found to be more potent than the standard drugs erlotinib (B232) and doxorubicin (B1662922) against MCF-7 breast cancer cells. nih.gov It also induced cell cycle arrest and apoptosis. nih.gov This dual-targeting strategy represents a form of built-in combination therapy, providing a strong pre-clinical rationale for their further development as synergistic anticancer agents. mdpi.commdpi.com
Applications in Materials Science and Nanotechnology (e.g., Adsorbent Materials)
Beyond its therapeutic potential, the chemical structure of this compound and its derivatives offers opportunities in materials science and nanotechnology. The fused aromatic ring system imparts specific photophysical properties that are relevant for applications in electronics. Some thienopyrimidine derivatives have been investigated for their potential use in Organic Light-Emitting Diodes (OLEDs), where their electroluminescence can be harnessed.
Furthermore, the presence of the thiol (-SH) group at the C2 position is particularly significant for nanotechnology. Thiol groups are known to form strong covalent bonds with the surfaces of noble metals, most notably gold. This property allows the compound to act as a molecular linker for the functionalization of gold nanoparticles. By attaching thienopyrimidine derivatives to the surface of a nanoparticle, researchers can create novel nanomaterials with tailored properties. While specific applications as adsorbent materials are not yet widely reported, the ability to functionalize surfaces opens up potential uses in areas such as chemical sensing, catalysis, or the development of specialized coatings.
Challenges and Opportunities in Optimizing Thienopyrimidine-Based Therapeutic Candidates
Despite the immense potential of the thieno[2,3-d]pyrimidine scaffold, the path to clinical application is accompanied by significant challenges. A primary obstacle for many derivatives is poor aqueous solubility and, consequently, low oral bioavailability. nih.govuthsc.edu This requires extensive formulation work or chemical modification to produce a viable drug candidate. sci-hub.senih.gov Another challenge is high plasma protein binding, which can reduce the concentration of the free, active drug at the target site. nih.gov In the context of cancer, the development of resistance to targeted therapies is a persistent problem that new thienopyrimidine derivatives must be designed to overcome. scirp.org
However, these challenges are matched by substantial opportunities. The chemical versatility of the scaffold allows for extensive modification to fine-tune its properties. nih.gov The solubility issues, for example, are being actively addressed through advanced formulation strategies like nanoparticle encapsulation, as discussed previously. tandfonline.comresearchgate.net The opportunity to create dual- or multi-target inhibitors from a single scaffold provides a rational route to more effective therapies that may circumvent resistance mechanisms. nih.gov The broad range of biological activities reported for thienopyrimidine derivatives—spanning anticancer, anti-infective, and CNS-acting agents—underscores the vast potential of this scaffold. nih.govresearchgate.netnih.govnih.gov Continued research into the synthesis, formulation, and biological action of these compounds is poised to yield new and improved therapeutic agents.
Table 3: Summary of Key Challenges and Opportunities in Thienopyrimidine Drug Development
| Aspect | Challenges | Opportunities |
| Pharmacokinetics | Poor aqueous solubility, low oral bioavailability, high plasma protein binding. nih.govuthsc.edu | Development of advanced formulations (nanoparticles, polymers); chemical modifications to improve solubility. tandfonline.comnih.gov |
| Efficacy | Potential for acquired drug resistance; achieving high selectivity for the target. scirp.org | Design of dual- or multi-target inhibitors to create synergistic effects and overcome resistance. nih.gov |
| Therapeutic Scope | Moving from pre-clinical potency to in vivo efficacy and safety. | Scaffold versatility allows for targeting a wide range of diseases including cancer, infections, and CNS disorders. nih.govnih.govnih.gov |
| Synthesis | Complex multi-step synthesis for some advanced derivatives. | Well-established synthetic routes (e.g., Gewald reaction) allow for the creation of diverse chemical libraries for screening. researchgate.net |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-aminothieno[2,3-d]pyrimidine-2-thiol, and how do methodological variations impact yield and purity?
- Answer : The compound is typically synthesized via cyclization reactions using α-halogenoketones or sequential deprotection-acidification steps. For example, a one-pot method involving hydrochloric acid achieves cyclization and acidification in situ, simplifying purification and yielding 85% purity . Key variables include solvent choice (e.g., ethanol for salt precipitation) and reaction time, which influence byproduct formation. Characterization via NMR and HPLC ensures purity validation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer : Mandatory precautions include:
- Personal protective equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of dust or vapors .
- Emergency measures: Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .
Q. How is the acute toxicity of this compound assessed in preclinical models, and what are standard endpoints?
- Answer : Acute toxicity is evaluated using Danio rerio (zebrafish) models, where LC50 values are calculated via dose-response curves. Endpoints include mortality rates, behavioral changes (e.g., swimming anomalies), and histopathological analysis of gill/liver tissues .
Advanced Research Questions
Q. How can researchers resolve solubility challenges during the synthesis of this compound derivatives?
- Answer : Solubility issues in polar solvents (e.g., water) are addressed by converting the thiol group into a potassium salt, which precipitates directly from ethanol. This bypasses column chromatography, reduces purification time, and improves yield (85%) . For non-polar solvents, tert-butyl disulfide protecting groups may enhance solubility during intermediate steps .
Q. What strategies are effective in analyzing contradictory bioactivity data (e.g., anti-inflammatory vs. cytotoxic effects) across studies?
- Answer : Contradictions arise from assay variability (e.g., cell lines, exposure duration). Mitigation strategies include:
- Standardized protocols: Use identical cell lines (e.g., RAW 264.7 for inflammation) and positive controls (e.g., dexamethasone).
- Dose-ranging studies: Identify threshold concentrations where anti-inflammatory effects dominate over cytotoxicity (e.g., IC50 vs. CC50 comparisons) .
Q. What methodologies are recommended for evaluating the compound’s efficacy against drug-resistant bacterial strains?
- Answer : For tuberculosis research:
- Efflux pump inhibition : Co-administer the compound with sub-inhibitory concentrations of rifampicin and measure MIC reductions in Mycobacterium tuberculosis H37Rv .
- Biofilm disruption : Use crystal violet assays to quantify biomass reduction in Staphylococcus aureus biofilms after 24-hour exposure .
Q. How can researchers optimize reaction conditions to minimize sulfur-based byproducts during synthesis?
- Answer : Key optimizations include:
- Temperature control : Maintain ≤80°C to prevent thiol oxidation to disulfides.
- Inert atmosphere : Use nitrogen/argon to suppress radical-mediated side reactions.
- Catalyst screening : Test Pd/C or nickel catalysts for selective deprotection of thiopyrimidine intermediates .
Methodological Notes
- Data Interpretation : Cross-validate biological activity using orthogonal assays (e.g., MTT for cytotoxicity and ELISA for cytokine profiling) to distinguish specific effects from artifacts .
- Synthetic Reproducibility : Document solvent batch sources (e.g., ethanol purity ≥99.8%) and humidity levels during salt precipitation to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
